ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is an organic compound that features a furan ring, a benzoate ester, and an enamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate typically involves the condensation of ethyl 4-aminobenzoate with a furan-2-carbaldehyde derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the enamine linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamine linkage can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 4-[(3-(furan-2-yl)-3-oxopropyl)amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is not fully understood. it is believed to interact with various molecular targets through its enamine and ester functionalities. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate: Similar structure but lacks the enamine linkage.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and ester group but differs in the position of the functional groups.
Uniqueness
Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is unique due to its combination of a furan ring, enamine linkage, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-11,17H,2H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLWOAZYZURNDN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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